molecular formula C20H19P B11941609 Phosphine, bis(3-methylphenyl)phenyl- CAS No. 18803-08-2

Phosphine, bis(3-methylphenyl)phenyl-

Cat. No.: B11941609
CAS No.: 18803-08-2
M. Wt: 290.3 g/mol
InChI Key: KQWVREMBQSAIGY-UHFFFAOYSA-N
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Description

Phosphine, bis(3-methylphenyl)phenyl- is an organophosphorus compound with the molecular formula C20H19P. It is a tertiary phosphine, which means it contains a phosphorus atom bonded to three carbon atoms. This compound is known for its applications in various fields, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, bis(3-methylphenyl)phenyl- can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general reaction involves the interaction of a chlorophosphine with an organomagnesium reagent, leading to the formation of the desired phosphine compound . For example, the reaction of bis(3-methylphenyl)chlorophosphine with phenylmagnesium bromide can yield phosphine, bis(3-methylphenyl)phenyl-.

Industrial Production Methods

Industrial production of phosphine, bis(3-methylphenyl)phenyl- typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphine, bis(3-methylphenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products depend on the substituents introduced during the reaction.

Scientific Research Applications

Catalysis

Phosphine, bis(3-methylphenyl)phenyl- is widely used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals enhances the efficiency of various chemical reactions:

  • Case Study : In palladium-catalyzed reactions, this phosphine ligand demonstrates high activity and selectivity. For example, it has been effectively utilized in the Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds without significant side reactions .

Material Science

This compound plays a crucial role in synthesizing advanced materials such as polymers and nanomaterials:

  • Application Example : It serves as a precursor for creating flame-retardant materials due to its thermal stability . The incorporation of phosphine into polymer matrices enhances their fire resistance while maintaining mechanical properties.

Biological Applications

Phosphine derivatives exhibit potential in biological systems due to their ability to coordinate with metal centers:

  • Mechanism of Action : The phosphorus atom acts as a nucleophile, facilitating interactions with electrophilic metal centers that can catalyze biological reactions. This property is being explored for developing new therapeutic agents.

Uniqueness

Phosphine, bis(3-methylphenyl)phenyl- stands out due to the specific positioning of methyl groups on the phenyl rings. This configuration influences its reactivity and coordination properties compared to other similar compounds .

Mechanism of Action

The mechanism of action of phosphine, bis(3-methylphenyl)phenyl- involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, interacting with electrophilic metal centers to facilitate the reaction process.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.

    Bis(4-methylphenyl)phenylphosphine: Similar structure but with different methyl group positions.

Uniqueness

Phosphine, bis(3-methylphenyl)phenyl- is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and coordination properties compared to other similar compounds .

Biological Activity

Phosphine compounds have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, Phosphine, bis(3-methylphenyl)phenyl- is notable for its potential therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis of Phosphine, bis(3-methylphenyl)phenyl-

The synthesis of this phosphine compound typically involves the reaction of appropriate precursors through methods such as Staudinger reactions or phosphorylation reactions . The specific synthetic pathways can vary based on the desired substituents and the overall structure of the phosphine.

Biological Activity Overview

Phosphine derivatives, including bis(3-methylphenyl)phenyl-, exhibit a range of biological activities including cytotoxicity , antibacterial properties , and potential applications in cancer therapy. The following sections detail specific findings related to these activities.

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the potential of phosphine compounds in cancer treatment. The compound has been tested against various cancer cell lines:

  • HL-60 : A human promyelocytic leukemia cell line.
  • A549 : A human lung carcinoma cell line.
  • NIH/3T3 : A mouse fibroblast cell line.

Table 1 summarizes the IC50 values obtained from these studies:

Compound NameCell LineIC50 (µM)
Phosphine, bis(3-methylphenyl)phenyl-HL-6025.03 ± 2.07
A549>30
NIH/3T3>30

The IC50 value indicates that while the compound shows moderate activity against HL-60 cells, it is less effective against A549 and NIH/3T3 cells.

Antibacterial Activity

The antibacterial properties of phosphine derivatives are also noteworthy. The compound has demonstrated activity against various bacterial strains, including:

  • Bacillus subtilis
  • Escherichia coli

Table 2 presents the antibacterial activity measured by IC50 values:

Compound NameBacteriaIC50 (µM)
Phosphine, bis(3-methylphenyl)phenyl-Bacillus subtilis4.60 ± 1.13
Escherichia coliNot specified

These results suggest that the compound possesses promising antibacterial properties, particularly against Gram-positive bacteria like Bacillus subtilis.

Case Studies and Research Findings

Several studies have explored the biological activity of phosphine compounds:

  • In Vitro Studies : Research has shown that derivatives containing specific substituents on the phosphorus atom can enhance cytotoxicity and antibacterial effects. For instance, compounds with 3,5-dimethylphenyl groups exhibited significant activity against HL-60 cells and Bacillus subtilis .
  • Mechanism of Action : The mechanism underlying the biological activity of phosphines often involves their interaction with cellular targets such as enzymes or receptors. For example, some phosphine oxides have been identified as inhibitors of topoisomerase I (TOP1), which plays a critical role in DNA replication and repair .
  • Comparative Analysis : In comparison to other phosphine derivatives, bis(3-methylphenyl)phenyl- has shown competitive efficacy in terms of both cytotoxicity and antibacterial activity, making it a candidate for further development in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis(3-methylphenyl)phenylphosphine, and how do reaction conditions influence yield and purity?

Bis(3-methylphenyl)phenylphosphine can be synthesized via nucleophilic substitution or ligand coupling. A common method involves reacting phenylmagnesium bromide with tris(3-methylphenyl)phosphine trichloride under inert conditions (e.g., argon) . Critical parameters include:

  • Temperature control : Maintaining −78°C during Grignard reagent addition prevents side reactions.
  • Solvent selection : Tetrahydrofuran (THF) enhances solubility of intermediates, while hexanes aid in purification .
  • Workup : Quenching with ammonium chloride and column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield typically ranges 60–75%, with purity confirmed via 31^{31}P NMR (δ ~ −20 ppm) .

Q. How is bis(3-methylphenyl)phenylphosphine characterized structurally and chemically?

  • Spectroscopy : 31^{31}P NMR identifies phosphorus environment; 1^{1}H/13^{13}C NMR resolves aromatic substituents. IR spectroscopy detects P–C stretching (~1100 cm1^{-1}) .
  • X-ray crystallography : Resolves steric effects from 3-methyl groups, confirming distorted trigonal pyramidal geometry .
  • Reactivity screening : Tests with sulfur (to form phosphine sulfide) or transition metals (e.g., PdCl2_2) assess ligand stability .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Air sensitivity : Rapid oxidation requires storage under argon or nitrogen .
  • Solubility : High in toluene, THF, and dichloromethane; low in polar solvents.
  • Thermal stability : Decomposes above 200°C (DSC data), necessitating low-temperature reactions .

Advanced Research Questions

Q. How does bis(3-methylphenyl)phenylphosphine perform as a ligand in transition-metal catalysis compared to analogous phosphines?

  • Steric and electronic effects : The 3-methyl groups increase steric bulk (measured by Tolman cone angle ~160°) but reduce electron-donating capacity vs. triphenylphosphine. This impacts catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura), where lower yields are observed due to slower oxidative addition .
  • Case study : In Pd-catalyzed C–N coupling, ligand loading of 5 mol% achieves 82% yield (vs. 95% for PPh3_3), attributed to slower transmetalation .

Q. What challenges arise in analyzing environmental degradation products of bis(3-methylphenyl)phenylphosphine?

  • Degradation pathways : Hydrolysis under alkaline conditions produces phenylphosphinic acid derivatives, detected via LC-MS (m/z 215.1) .
  • Analytical contradictions : False positives occur in GC-MS due to column adsorption; derivatization with diazomethane improves detection .
  • Ecotoxicity : Microtox assays show moderate toxicity (EC50_{50} = 12 mg/L for Vibrio fischeri), necessitating controlled waste management .

Q. How can computational modeling guide the design of derivatives for OLED applications?

  • DFT studies : Predict HOMO/LUMO levels (−5.3 eV/−1.8 eV) for bis(3-methylphenyl)phenylphosphine oxide, aligning with hole-transport layers in OLEDs .
  • Experimental validation : Electroluminescent devices using this compound show luminance >800 cd/m2^2 at 10 V, though efficiency trails commercial ligands due to aggregation-induced quenching .

Q. What strategies resolve contradictions in reported catalytic performance data?

  • Batch variability : Impurities from incomplete Grignard reactions (e.g., residual Mg salts) suppress activity. Purity checks via elemental analysis (C, H, P) are critical .
  • Reaction scale : Microscale (<1 mmol) trials overestimate yields; reproducibility improves at >5 mmol scale with rigorous exclusion of oxygen .

Q. Methodological Guidelines

8. Optimizing ligand synthesis for reproducibility:

  • Step 1 : Use freshly distilled THF and phenylmagnesium bromide (3 eq.) to minimize moisture.
  • Step 2 : Add tris(3-methylphenyl)phosphine trichloride (1 eq.) dropwise at −78°C over 2 hours.
  • Step 3 : Warm to room temperature, stir for 12 hours, then quench with NH4_4Cl.
  • Step 4 : Purify via column chromatography (hexane:EtOAc 9:1), collecting fractions with 31^{31}P NMR purity >95% .

9. Handling air-sensitive phosphines in catalysis:

  • Glovebox protocols : Store ligands in flame-dried vials with molecular sieves.
  • Inert atmosphere : Use Schlenk lines for catalyst preparation; monitor reactions via inline IR for oxidation byproducts (P=O at 1250 cm1^{-1}) .

Properties

CAS No.

18803-08-2

Molecular Formula

C20H19P

Molecular Weight

290.3 g/mol

IUPAC Name

bis(3-methylphenyl)-phenylphosphane

InChI

InChI=1S/C20H19P/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3

InChI Key

KQWVREMBQSAIGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C

Origin of Product

United States

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